Cas no 1310081-91-4 (2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide)

2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide structure
1310081-91-4 structure
商品名:2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide
CAS番号:1310081-91-4
MF:C8H14N4O
メガワット:182.222960948944
CID:6267997
PubChem ID:63041629

2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide 化学的及び物理的性質

名前と識別子

    • 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide
    • 1310081-91-4
    • EN300-1123568
    • AKOS012341183
    • CS-0292537
    • インチ: 1S/C8H14N4O/c1-6-11-3-5-12(6)4-2-7(9)8(10)13/h3,5,7H,2,4,9H2,1H3,(H2,10,13)
    • InChIKey: KRDAYOISDAAUSY-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CCN1C=CN=C1C)N)N

計算された属性

  • せいみつぶんしりょう: 182.11676108g/mol
  • どういたいしつりょう: 182.11676108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 86.9Ų

2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1123568-1g
2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide
1310081-91-4 95%
1g
$1057.0 2023-10-26
Enamine
EN300-1123568-1.0g
2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide
1310081-91-4
1g
$1343.0 2023-06-09
Enamine
EN300-1123568-0.05g
2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide
1310081-91-4 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1123568-0.5g
2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide
1310081-91-4 95%
0.5g
$1014.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363207-250mg
2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanamide
1310081-91-4 98%
250mg
¥26671.00 2024-08-09
Enamine
EN300-1123568-5g
2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide
1310081-91-4 95%
5g
$3065.0 2023-10-26
Enamine
EN300-1123568-2.5g
2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide
1310081-91-4 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1123568-0.1g
2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide
1310081-91-4 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1123568-0.25g
2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide
1310081-91-4 95%
0.25g
$972.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363207-50mg
2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanamide
1310081-91-4 98%
50mg
¥28445.00 2024-08-09

2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide 関連文献

2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamideに関する追加情報

Professional Introduction to 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide (CAS No. 1310081-91-4)

2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide, identified by its CAS number 1310081-91-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development and therapeutic interventions. The molecular structure of 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide consists of a butanamide backbone linked to a 2-methylimidazole moiety, which contributes to its distinct chemical behavior and biological activity.

The imidazole ring in 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide is a crucial pharmacophore that interacts with various biological targets. Recent studies have highlighted the importance of imidazole derivatives in the development of drugs targeting neurological disorders, infectious diseases, and inflammatory conditions. The presence of the 2-methyl substituent enhances the compound's stability and bioavailability, making it a promising candidate for further investigation.

In the realm of medicinal chemistry, 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide has been explored for its potential role in modulating enzyme activity and receptor binding. The amide group at the 4-position provides a site for further functionalization, allowing chemists to design analogs with enhanced pharmacological properties. This flexibility has led to several innovative approaches in drug discovery, where modifications of this compound have yielded novel therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interaction patterns of 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide with biological targets. These studies have revealed that the compound exhibits strong binding interactions with certain enzymes and receptors, suggesting its potential as an inhibitor or modulator. Such findings have spurred interest in developing derivatives of this compound for targeted therapies.

The synthesis of 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The synthesis pathway must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Modern synthetic techniques, such as flow chemistry and catalytic processes, have improved the efficiency of producing this compound, making it more accessible for research and development.

The pharmacological profile of 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanamide has been studied in various preclinical models. Initial findings suggest that this compound exhibits mild analgesic and anti-inflammatory effects, making it a candidate for treating chronic pain conditions. Additionally, its interaction with immune system components has been investigated, revealing potential applications in immunomodulatory therapies.

The chemical stability of 2-amino-4-(2-methyl-1H-imidazol-1-yb)utananide under different storage conditions is another critical aspect that has been examined. Studies have shown that the compound remains stable when stored at controlled temperatures and pH levels, ensuring its integrity for long-term use in research and clinical settings. This stability is essential for maintaining the efficacy of pharmaceutical formulations that incorporate this compound.

In conclusion, 2-amino-butanamide (CAS No. 1310081 -91 -4), particularly its derivative with a 2-methylimidazole moiety, represents a promising area of research in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable candidate for further exploration in drug development. As research continues to uncover new applications and therapeutic benefits, this compound is poised to play a significant role in addressing various medical challenges.

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